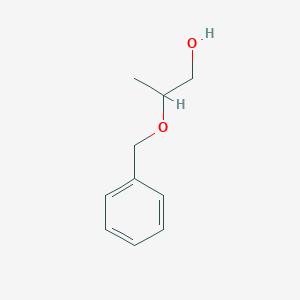

2-(Benzyloxy)-1-propanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, polymerization, and catalytic hydrogenation. For example, the synthesis of side-chain liquid crystalline polyacetylenes, which share a related structure, is achieved through consecutive esterification reactions and polymerizations initiated by specific catalyst complexes (Kong & Tang, 1998). Another synthesis approach involves the tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, illustrating the versatility of related compounds in synthetic chemistry (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-1-propanol and related compounds has been explored through various spectroscopic techniques, including NMR, IR, and UV spectroscopy. These studies help in understanding the electronic configuration, molecular alignment, and intermolecular interactions critical for their mesomorphic behavior and chemical reactivity (Kong & Tang, 1998).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including epoxidation, carbopalladation, and hydrogenation. The compound's reactivity towards different reagents and conditions highlights its utility in organic synthesis. For instance, its epoxidation with aqueous sodium hypochlorite under ultrasound irradiation demonstrates the compound's versatility and the potential for green chemistry applications (Li & Liu, 2008).

Physical Properties Analysis

The physical properties, such as solubility, boiling point, and melting point, are crucial for determining the compound's applicability in different chemical reactions and processes. While specific data on this compound was not directly found, related studies provide insights into the mesomorphic behavior and thermal transitions of similar compounds, which are essential for designing materials with desired physical characteristics (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functional group transformations, are key for this compound's role in synthetic chemistry. Its involvement in creating complex molecules through reactions like carbopalladation and catalytic hydrogenation underscores its importance in constructing pharmacologically active compounds and materials (Tian et al., 2003).

Applications De Recherche Scientifique

Synthèse d'éthers et d'esters benzyliques

“2-(Benzyloxy)-1-propanol” est en train de devenir un nouveau réactif doux, pratique et, dans certains cas, uniquement efficace pour la synthèse d'éthers et d'esters benzyliques . Ce composé fournit un protocole de transfert de benzyle révisé dans lequel la N-méthylation de la 2-benzyloxypyridine fournit le réactif actif in situ .

Préparation de l'éthyl (S)-2-(benzyloxy)propionate optiquement actif

La synthèse du (S)-2-(benzyloxy)propanal a été abordée par diverses méthodes. Une méthode notable implique la préparation de l'éthyl (S)-2-(benzyloxy)propionate optiquement actif à partir de l'éthyl (S)-lactate, suivie d'une conversion en (S)-2-(benzyloxy)propanal.

Synthèse de la 2-(benzyloxy)hydroquinone

“this compound” est utilisé dans la synthèse de la 2-(benzyloxy)hydroquinone . Ce composé est également utilisé pour préparer des polypeptides séquentiels .

Réactif pour la synthèse de ligands chélateurs multidentés

Ce composé est utilisé comme réactif pour la synthèse de ligands chélateurs multidentés . Ces ligands sont souvent utilisés en chimie de coordination et en biochimie.

Précurseur de sulfones insaturées et de benzylation catalysée par les acides

Synthèse de l'intermédiaire de l'hémisphère sud de la bryostatine

Benzylation des alcools

Radiosynthèse du radioligand des récepteurs bêta-adrénergiques

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often participate in reactions involving free radical mechanisms . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

The mode of action of 2-(Benzyloxy)-1-propanol involves its interaction with its targets through free radical mechanisms . The benzylic position is particularly reactive due to the adjacent aromatic ring . This reactivity can lead to various transformations, including oxidation and reduction .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidative degradation . These reactions can influence a variety of metabolic pathways, potentially affecting the synthesis and degradation of various biomolecules .

Pharmacokinetics

For instance, benzylic compounds are known to undergo rapid oxidative degradation , which could impact the compound’s bioavailability and metabolic stability.

Result of Action

For instance, its participation in free radical reactions could lead to the formation of new compounds with distinct biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcomes of its reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .

Propriétés

IUPAC Name |

2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRDMRLKBPUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

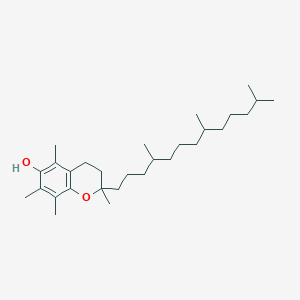

Canonical SMILES |

CC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340127 | |

| Record name | 2-(Benzyloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70448-03-2 | |

| Record name | 2-(Benzyloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

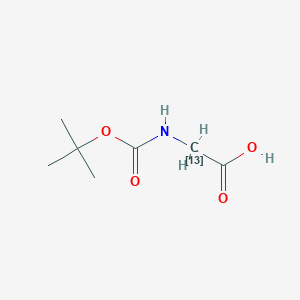

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)